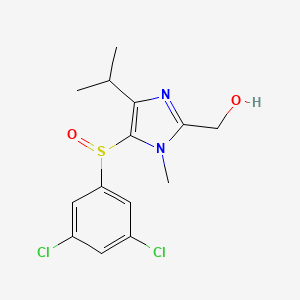
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of difluorobenzyl and propanoic acid moieties further adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The difluorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid moiety through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently handle the multiple steps required for its synthesis. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be employed to modify the difluorobenzyl group, potentially converting it into a more reactive intermediate.
Substitution: The Fmoc group can be removed through a substitution reaction, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The removal of the Fmoc group is often achieved using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and amines, depending on the specific reaction conditions employed.
科学研究应用
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is used as a building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is used in the study of enzyme-substrate interactions and protein folding. The Fmoc group serves as a protecting group, allowing for the selective modification of amino acids in peptides and proteins.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications. The presence of the difluorobenzyl group is of particular interest due to its potential to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.
作用机制
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, while the difluorobenzyl group enhances the compound’s binding affinity to its targets. The propanoic acid moiety contributes to the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but lacks the difluorobenzyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: Similar structure with a different substitution pattern on the benzyl group.
Uniqueness
The presence of the 2,5-difluorobenzyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid distinguishes it from other similar compounds
属性
分子式 |
C25H21F2NO4 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(2R)-2-[(2,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-9-10-23(27)15(12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI 键 |
SREGTSZRMASHHB-MRXNPFEDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=CC(=C4)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)

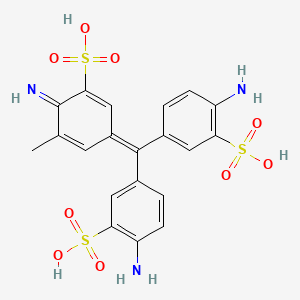
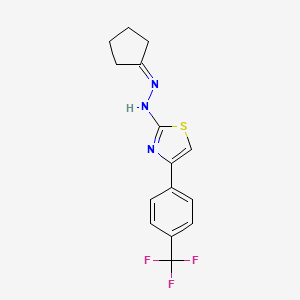
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
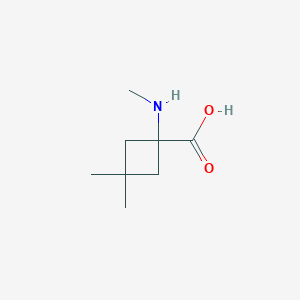
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
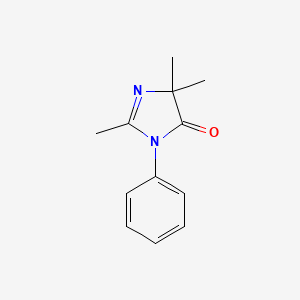
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
